molecular formula C16H20N2O B6159774 1-[1-(4-tert-butylphenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one CAS No. 1368986-28-0

1-[1-(4-tert-butylphenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one

Cat. No. B6159774
CAS RN: 1368986-28-0
M. Wt: 256.3
InChI Key:
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Description

Synthesis Analysis

The synthesis of similar compounds involves various chemical reactions. For instance, the synthesis of “1-(4-tert-butylphenyl)ethan-1-ol” involves an aldol condensation in an ionic liquid, utilizing piperidine as the base catalyst . Another method involves the reaction of toluene with propylene in the presence of potassium, sodium carbonate, and graphite to form isobutylbenzene, which is then acetylated with acetyl chloride in the presence of anhydrous aluminum chloride .


Molecular Structure Analysis

The molecular structure of “1-[4-(tert-Butyl)phenyl]ethan-1-one” can be represented by the SMILES notation: CC(=O)C1=CC=C(C=C1)C©©C . This indicates that the compound has a central carbon atom double-bonded to an oxygen atom and single-bonded to another carbon atom, which is part of a phenyl ring substituted with a tert-butyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[4-(tert-Butyl)phenyl]ethan-1-one” include a molecular weight of 176.259 . It’s a colorless liquid, soluble in alcohol and ether, and slightly soluble in water . It has a melting point of 5°C and a boiling point of 107-108°C/665Pa . The density is 0.934 and the refractive index is 1.5200 .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-[1-(4-tert-butylphenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one' involves the reaction of 4-tert-butylbenzaldehyde with 4-methyl-1H-pyrazole-5-carboxylic acid to form the intermediate 1-(4-tert-butylphenyl)-5-methyl-1H-pyrazole-4-carbaldehyde. This intermediate is then reacted with ethylmagnesium bromide to form the final product.", "Starting Materials": ["4-tert-butylbenzaldehyde", "4-methyl-1H-pyrazole-5-carboxylic acid", "ethylmagnesium bromide"], "Reaction": ["Step 1: React 4-tert-butylbenzaldehyde with 4-methyl-1H-pyrazole-5-carboxylic acid in the presence of a suitable condensing agent such as EDCI or DCC to form the intermediate 1-(4-tert-butylphenyl)-5-methyl-1H-pyrazole-4-carbaldehyde.", "Step 2: React the intermediate 1-(4-tert-butylphenyl)-5-methyl-1H-pyrazole-4-carbaldehyde with ethylmagnesium bromide in anhydrous ether to form the final product 1-[1-(4-tert-butylphenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one."] }

CAS RN

1368986-28-0

Product Name

1-[1-(4-tert-butylphenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one

Molecular Formula

C16H20N2O

Molecular Weight

256.3

Purity

95

Origin of Product

United States

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